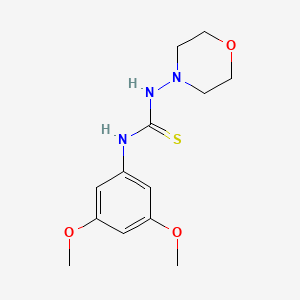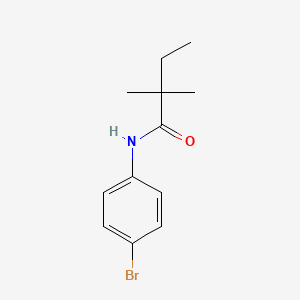
N-(2,3-dichlorophenyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-2-phenoxyacetamide, also known as Dichlobenil, is a herbicide that is widely used in agriculture to control the growth of weeds. It was first introduced in the 1960s and has since become a popular choice for farmers due to its effectiveness and low toxicity. In recent years, there has been increasing interest in the scientific community to study the properties and applications of Dichlobenil.
Mécanisme D'action
The mechanism of action of N-(2,3-dichlorophenyl)-2-phenoxyacetamide involves the inhibition of cell wall biosynthesis in plants. It works by blocking the synthesis of cellulose, a key component of the cell wall, which leads to the death of the plant. In cancer cells, N-(2,3-dichlorophenyl)-2-phenoxyacetamide has been shown to inhibit the activity of certain enzymes that are involved in cell growth and division.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-2-phenoxyacetamide has been shown to have a number of biochemical and physiological effects on plants and animals. In plants, it can cause stunted growth, chlorosis, and necrosis. In animals, it can cause liver damage, kidney damage, and reproductive toxicity. However, the toxicity of N-(2,3-dichlorophenyl)-2-phenoxyacetamide is relatively low compared to other herbicides, making it a safer choice for agricultural use.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,3-dichlorophenyl)-2-phenoxyacetamide in lab experiments is its low toxicity, which makes it safer for researchers to handle. It is also relatively easy to synthesize and purify, making it a cost-effective choice. However, one limitation is that its mechanism of action is specific to plants and may not be applicable to other organisms. Additionally, its use in lab experiments may be limited by its availability and regulatory restrictions.
Orientations Futures
There are several potential future directions for research on N-(2,3-dichlorophenyl)-2-phenoxyacetamide. One area of interest is its use in the treatment of cancer, as studies have shown promising results in vitro and in vivo. Another area of research is its potential use as an insecticide, as some studies have shown that it can be effective against certain insect pests. Additionally, further studies are needed to understand the long-term effects of N-(2,3-dichlorophenyl)-2-phenoxyacetamide on the environment and human health.
Méthodes De Synthèse
N-(2,3-dichlorophenyl)-2-phenoxyacetamide can be synthesized using a variety of methods, including acylation, chlorination, and etherification. The most common method involves the reaction of 2,3-dichlorophenylamine with phenoxyacetic acid in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through crystallization or chromatography.
Applications De Recherche Scientifique
N-(2,3-dichlorophenyl)-2-phenoxyacetamide has been extensively studied for its herbicidal properties and its potential use in other applications. One area of research is its use in the treatment of cancer. Studies have shown that N-(2,3-dichlorophenyl)-2-phenoxyacetamide can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Propriétés
IUPAC Name |
N-(2,3-dichlorophenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c15-11-7-4-8-12(14(11)16)17-13(18)9-19-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGNAXAHOOBEPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2-phenoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{[(4-ethylphenyl)sulfonyl]amino}phenoxy)acetamide](/img/structure/B5854103.png)


![4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5854124.png)

![ethyl 4-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5854142.png)


![1-[(3,4-dimethoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5854160.png)


![2,4,9-trimethyl-7,8-dihydro-6H-cyclopenta[b]pyrido[3',2':4,5]thieno[2,3-e]pyridine](/img/structure/B5854195.png)
![3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5854202.png)
